molecular formula C20H15D6FN2O.C2H2O4 B602440 Citalopram-d6 Oxalate CAS No. 1246819-94-2

Citalopram-d6 Oxalate

Cat. No.: B602440
CAS No.: 1246819-94-2
M. Wt: 420.46
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Description

Citalopram-d6 Oxalate is a deuterated form of Citalopram Oxalate, which is a selective serotonin reuptake inhibitor (SSRI) used primarily in the treatment of depression and anxiety disorders. The deuterated version, this compound, contains six deuterium atoms, which can be used in various research applications to study the pharmacokinetics and metabolic pathways of Citalopram .

Mechanism of Action

Target of Action

Citalopram-d6 Oxalate primarily targets the serotonin transporter (SERT), a protein responsible for the reuptake of serotonin (5-HT) from the synaptic cleft back into the presynaptic neuron . By inhibiting SERT, this compound increases the availability of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission .

Mode of Action

this compound binds to the serotonin transporter, blocking its function. This inhibition prevents the reuptake of serotonin into the presynaptic neuron, leading to an accumulation of serotonin in the synaptic cleft . The increased serotonin levels enhance neurotransmission and improve mood and anxiety symptoms .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the serotonergic pathway. By inhibiting serotonin reuptake, the compound increases serotonin levels in the synaptic cleft, which can activate various serotonin receptors on the postsynaptic neuron . This activation can lead to downstream effects such as improved mood, reduced anxiety, and other therapeutic effects associated with enhanced serotonergic activity .

Pharmacokinetics

this compound is absorbed well from the gastrointestinal tract, with peak plasma concentrations occurring within 2-4 hours after oral administration . It is metabolized primarily in the liver by cytochrome P450 enzymes, particularly CYP2C19, CYP3A4, and CYP2D6 . The compound has a half-life of approximately 35 hours, allowing for once-daily dosing . It is excreted mainly through the urine .

Result of Action

At the molecular level, the inhibition of serotonin reuptake by this compound leads to increased serotonin levels in the synaptic cleft . This results in enhanced activation of serotonin receptors, which can improve mood and reduce symptoms of depression and anxiety . At the cellular level, prolonged exposure to increased serotonin can lead to adaptive changes in receptor density and sensitivity, contributing to the long-term therapeutic effects of the drug .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the stability and efficacy of this compound . For instance, extreme pH levels can affect the drug’s solubility and absorption . Additionally, interactions with other medications that inhibit or induce cytochrome P450 enzymes can alter the metabolism and bioavailability of this compound . Proper storage conditions and careful management of drug interactions are essential to maintain the compound’s efficacy and stability .

: Information synthesized from various sources on the mechanism of action and pharmacokinetics of Citalopram and its derivatives.

Biochemical Analysis

Biochemical Properties

Citalopram-d6 Oxalate acts by inhibiting the serotonin transporter (5-HTT), thereby increasing the extracellular availability of serotonin . This inhibition of 5-HTT has been studied in COS-1 cells expressing the human 5-HTT and in rat brain synaptosomes .

Cellular Effects

In vitro studies have shown that this compound has significant effects on various types of cells. For instance, it has been found to exhibit antiproliferative and apoptotic effects in rat C6 glioma cells . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to the serotonin transporter, inhibiting its function and leading to an increase in extracellular serotonin . This binding interaction is key to its mechanism of action.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For example, thermal degradation studies have shown that this compound decomposes in a single step after melting, without evidence of crystallization on cooling . This suggests that the compound has good stability under certain conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. For instance, studies have shown that while a single administration of Citalopram can induce anxiety in animal models, three administrations can elicit anxiolytic effects . This suggests that the compound’s effects are dose-dependent and can change over time.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized in the body, with the process involving various enzymes and cofactors

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are not well known. It is likely that the compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Citalopram-d6 Oxalate involves the incorporation of deuterium atoms into the Citalopram molecule. This can be achieved through the use of deuterated reagents or solvents during the synthesis process. The general synthetic route involves the following steps:

    Formation of the intermediate: The initial step involves the reaction of 5-cyano-phthalide with p-fluorobenzyl magnesium bromide to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization in the presence of a base to form the desired Citalopram structure.

    Deuteration: The incorporation of deuterium atoms is achieved by using deuterated reagents or solvents during the synthesis process.

    Formation of Oxalate Salt: The final step involves the reaction of the deuterated Citalopram with oxalic acid to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of deuterated reagents and solvents is optimized to minimize costs and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: Citalopram-d6 Oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can be used to study the metabolic pathways and pharmacokinetics of the compound .

Scientific Research Applications

Citalopram-d6 Oxalate has several scientific research applications, including:

Comparison with Similar Compounds

Uniqueness of Citalopram-d6 Oxalate: this compound is unique due to the presence of deuterium atoms, which provide stability and allow for detailed pharmacokinetic and metabolic studies. The deuterated form is particularly useful in research applications where precise tracking of the compound and its metabolites is required .

Properties

IUPAC Name

1-[3-[bis(trideuteriomethyl)amino]propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O.C2H2O4/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;3-1(4)2(5)6/h4-9,12H,3,10-11,14H2,1-2H3;(H,3,4)(H,5,6)/i1D3,2D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGRHKOEFSJQNS-TXHXQZCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)C([2H])([2H])[2H].C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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